N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and a chloro-methoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the chloro-methoxyphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxy-phenyl)-acetamide: This compound shares a similar chloro-phenyl moiety but differs in the functional groups attached to the core structure.
N-(5-chloro-2-methoxyphenyl)benzene sulfonamide: This compound has a similar chloro-methoxyphenyl group but includes a sulfonamide group instead of a carboxamide
Properties
Molecular Formula |
C19H16ClNO4 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO4/c1-10-6-13-15(22)9-18(25-17(13)7-11(10)2)19(23)21-14-8-12(20)4-5-16(14)24-3/h4-9H,1-3H3,(H,21,23) |
InChI Key |
ZPSFRHKCDUPJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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